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Agar, dimethyl ether

Cat. No.: B1178481
CAS No.: 131439-06-0
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Description

Contextualization of Agar (B569324) in Glycoscience and Biopolymer Research

Agar, a gelatinous substance extracted from the cell walls of certain species of red algae (Rhodophyceae), is a complex polysaccharide that has been a cornerstone in both traditional applications and advanced scientific research. alfa-chemistry.com Composed primarily of two polysaccharides, agarose (B213101) and agaropectin, agar's unique gelling properties have made it indispensable in microbiology as a culture medium and in the food industry as a stabilizing and gelling agent. alfa-chemistry.comsci-hub.se In the realm of glycoscience and biopolymer research, agar and its purified form, agarose, serve as fundamental models for studying polysaccharide structure-function relationships, gelation mechanisms, and the development of biocompatible materials. mdpi.comresearchgate.net The basic repeating unit of agarose is agarobiose, a disaccharide of D-galactose and 3,6-anhydro-L-galactopyranose. wikipedia.org

Rationale for Chemical Modification of Polysaccharides: An Academic Perspective

The inherent properties of natural polysaccharides like agar, while advantageous for many uses, can be limiting for specialized applications. mdpi.com From an academic standpoint, the chemical modification of polysaccharides is driven by the pursuit of novel materials with tailored functionalities. mdpi.com By selectively altering the chemical structure of the polysaccharide backbone, researchers can modulate its physicochemical properties, such as solubility, gel strength, thermal behavior, and biocompatibility. mdpi.comresearchgate.net This opens up new avenues for their application in fields like drug delivery, tissue engineering, and advanced food science. vliz.be Common modification strategies include etherification, esterification, oxidation, and graft copolymerization, which introduce new functional groups onto the polysaccharide chain. mdpi.commdpi.com

Historical Development and Emerging Trends in Agar Functionalization Studies

The study of agar's chemical structure and the effects of its natural substituents, such as methyl ethers and sulfate (B86663) esters, has a long history. sci-hub.se Early research in the mid-20th century focused on elucidating the fundamental composition of agar and agarose. researchgate.net A pivotal discovery was the observation that the degree of natural methylation in agar influences its gelling temperature. vliz.be This led to further investigations into the synthetic modification of agar to intentionally alter its properties.

Emerging trends in agar functionalization are geared towards creating "smart" or functional hydrogels. This includes the development of low-melting-point agar for use in molecular biology and as an embedding material in various biomedical and pharmaceutical applications. nih.gov There is also growing interest in creating agar-based nanocomposites, for instance by incorporating silver nanoparticles to impart antimicrobial properties. arabjchem.orgresearchgate.net The use of advanced analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, is crucial in characterizing these modified agars and understanding the relationship between their structure and function. nih.govcapes.gov.br

Overview of Research Paradigms for Agar, Dimethyl Ether

Research into "this compound," more commonly referred to in scientific literature as methylated agar or methylated agarose, primarily focuses on the synthesis, characterization, and application of this modified biopolymer. The methylation of agar involves the introduction of methyl (-CH3) groups onto the hydroxyl groups of the polysaccharide backbone, typically through a chemical reaction with a methylating agent like dimethyl sulfate. nih.gov

A key research paradigm is the comparative study of naturally methylated versus synthetically methylated agar. It has been observed that while a higher degree of natural methylation tends to increase the gelling temperature of agar, synthetic methylation generally leads to a decrease in both gelling and melting temperatures. vliz.belonzabio.jp This has significant implications for its applications.

Current research efforts are largely directed at:

Optimizing the methylation process to control the degree of substitution. nih.gov

Characterizing the physicochemical properties of methylated agar, including its thermal behavior, gel strength, and solubility. nih.gov

Utilizing spectroscopic methods like FTIR and 13C-NMR to confirm the chemical structure and the position of methylation. nih.govcapes.gov.brresearchgate.net

Exploring the potential of low-gelling temperature methylated agarose in various fields, particularly in biomedicine and the food industry. nih.govresearchgate.net

The Physicochemical Properties of Methylated Agar

The introduction of methyl groups through synthetic means significantly alters the properties of agar. The following table summarizes some of the key physicochemical changes observed in methylated agarose compared to its unmodified counterpart.

PropertyUnmodified AgaroseMethylated AgaroseReference
Gelling TemperatureHigherLower vliz.benih.govlonzabio.jp
Melting TemperatureHigherLower vliz.benih.gov
Gel StrengthHigherLower nih.gov

Detailed Research Findings on Methylated Agar

Recent studies have focused on the controlled synthesis and in-depth characterization of methylated agarose to harness its unique properties. A study by Gu et al. (2017) detailed the methylation of agarose extracted from various Gracilaria species using dimethyl sulfate. nih.gov Their findings demonstrated that the methylation successfully produced a low-gelling temperature agarose, with a gelling temperature of 28.3°C and a melting temperature of 67.0°C. nih.gov The successful methylation was confirmed through FT-IR and 13C-NMR spectroscopy. nih.gov

The following table presents a comparative analysis of the properties of unmodified and methylated agarose from Gracilaria asiatica, based on the data from Gu et al. (2017).

ParameterUnmodified Agarose (G. asiatica)Methylated Agarose (G. asiatica)Reference
Gelling Temperature (°C)38.628.3 nih.gov
Melting Temperature (°C)89.667.0 nih.gov
Gel Strength (g cm⁻²)1024272.5 nih.gov
Sulfate Content (%)0.128Not specified nih.gov

Properties

CAS No.

131439-06-0

Molecular Formula

C16H18O6S

Synonyms

Agar, dimethyl ether

Origin of Product

United States

Synthetic Methodologies for Agar, Dimethyl Ether Production

Selective Methylation Approaches for Agar (B569324) Polysaccharide Chains

The properties of methylated agar are intrinsically linked to the position and density of the methyl groups along the polysaccharide chain. Therefore, achieving control over the methylation process is paramount for tailoring the final product for specific applications.

Achieving regioselectivity in the methylation of a complex polymer like agar presents significant challenges. Unlike the highly specific enzymatic methylation that occurs in nature, synthetic methylation tends to be more random arabjchem.org. The agar repeating unit, agarobiose, contains multiple hydroxyl groups with varying reactivity. Generally, primary alcohols are more nucleophilic than secondary alcohols, but achieving complete regioselectivity is often difficult nih.gov.

One of the main challenges is the solubility of agar. While soluble in hot water, its solubility in many organic solvents is limited, which can hinder the efficiency and uniformity of the methylation reaction. To overcome this, solvent systems like dimethyl sulfoxide (B87167) (DMSO) in the presence of a base are often employed to dissolve the polysaccharide and facilitate a more homogeneous reaction nih.govnih.govtandfonline.com. Another approach involves using solvent mixtures such as dimethylacetamide (DMA) with lithium chloride (LiCl) nih.govmdpi.com.

A theoretical strategy to impart regioselectivity, borrowed from general carbohydrate chemistry, is the use of protecting groups. This involves selectively blocking certain hydroxyl groups, performing the methylation on the unprotected sites, and then removing the protecting groups. However, this multi-step process adds complexity and cost to the synthesis.

The degree of substitution (DS), which represents the average number of methyl groups per monosaccharide unit, is a critical parameter that dictates the physicochemical properties of the final product. For instance, synthetically methylated agarose (B213101) typically exhibits a lower gelling temperature compared to its unmodified counterpart, and this decrease is proportional to the degree of methylation lonzabio.jp.

Control over the DS can be achieved by carefully manipulating the reaction conditions. Research has shown a direct correlation between the concentration of the base (e.g., NaOH) and the resulting properties of the methylated agar. By varying the amount of NaOH in the reaction mixture, it is possible to produce methylated agar with different gelling temperatures and gel strengths, indicating a controlled degree of methylation nii.ac.jp. Other factors that can be adjusted to control the DS include the molar ratio of the methylating agent to the anhydroglucose (B10753087) units of agar, reaction temperature, and reaction time.

Table 1: Effect of NaOH Concentration on the Properties of Methylated Agarose

NaOH (mL of 5 mol/L)Gelling Temperature (°C)Melting Temperature (°C)Gel Strength (g/cm²)
5.028.569.5250
6.527.068.0288
8.029.570.0310
9.530.071.5325
11.031.072.0340
12.531.573.0355
14.032.074.0360
15.532.575.0370

This table is generated based on data reported in a study by Gu et al. (2017), where the reaction was performed with 2g of agarose and 2 mL of DMS for 75 minutes. nii.ac.jp

Reaction Kinetics and Mechanistic Pathways of Agar Methylation

The methylation of agar with dimethyl sulfate (B86663) in an alkaline medium follows a nucleophilic substitution mechanism, specifically an SN2 reaction pearson.com. The reaction pathway can be described in two main steps:

Activation of Hydroxyl Groups: The strong base, typically NaOH, deprotonates the hydroxyl groups (-OH) on the agar polysaccharide chain to form highly reactive alkoxide ions (-O⁻). This step is crucial as the alkoxide is a much stronger nucleophile than the neutral hydroxyl group.

Nucleophilic Attack: The newly formed alkoxide ion then acts as a nucleophile, attacking one of the electrophilic methyl groups of the dimethyl sulfate molecule. This results in the formation of an ether linkage (R-O-CH₃) and the displacement of a methanesulfonate (B1217627) ion as a leaving group.

Green Chemistry Principles in Agar, Dimethyl Ether Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being increasingly applied to polysaccharide modification nih.govnumberanalytics.comresearchgate.netrsc.org. For the synthesis of this compound, several strategies can be employed to enhance its environmental friendliness:

Use of Renewable Resources: The starting material, agar, is a renewable biopolymer extracted from seaweed, which aligns with the principle of using renewable feedstocks numberanalytics.com.

Alternative Solvents: To reduce the reliance on volatile and often toxic organic solvents, the use of "greener" alternatives is being explored. Ionic liquids have emerged as promising solvents for dissolving and derivatizing polysaccharides like cellulose (B213188) under homogeneous conditions nii.ac.jpnih.gov. These solvents can be recycled, reducing waste.

Energy Efficiency: Microwave-assisted synthesis is a key green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods researchgate.net. For instance, the permethylation of some plant polysaccharides can be completed in minutes using microwave irradiation researchgate.net.

Atom Economy: While the use of reagents like dimethyl sulfate is effective, exploring alternative methylating agents with higher atom economy and lower toxicity, such as dimethyl carbonate (though potentially less reactive for this specific application), is an area of ongoing research in polysaccharide chemistry.

Derivatization Strategies to Introduce Additional Functionalities onto Methylated Agar Backbones

The methylated agar backbone can serve as a platform for further chemical modifications, allowing for the introduction of a wide range of functional groups to create multifunctional biomaterials. These derivatization strategies often target the remaining hydroxyl groups or involve the conversion of the newly introduced methyl ether groups if they are designed to be reactive.

Several approaches have been explored for the functionalization of agarose, which can be adapted for methylated agar:

Introduction of Charged Groups: Anionic groups, such as sulfates, can be introduced to create materials with specific ion-exchange properties. This is typically achieved by reacting the polysaccharide with a sulfating agent like a sulfur trioxide-pyridine complex in an aprotic solvent mdpi.comresearchgate.net. Conversely, cationic groups can be introduced, for example, through the formation of quaternary ammonium (B1175870) functionalized ethers, to impart antimicrobial properties or to facilitate interaction with negatively charged biomolecules researchgate.net.

Attachment of Bioactive Molecules: Functional groups can be introduced to serve as handles for the covalent attachment of bioactive molecules. For example, reactive azido (B1232118) groups can be incorporated into the polysaccharide backbone, enabling "click chemistry" reactions for the efficient conjugation of peptides, drugs, or imaging agents mdpi.comresearchgate.net.

Carboxymethylation: The introduction of carboxymethyl groups via reaction with chloroacetate (B1199739) can provide sites for further derivatization, such as the formation of amides with various spacer units to create affinity supports for chromatography nih.gov.

Grafting of Polymers: Functional polymers can be grafted onto the polysaccharide backbone to create copolymers with unique properties. This can be achieved through techniques like living radical polymerization (LRP) or ring-opening polymerization (ROP) initiated from sites on the polysaccharide chain researchgate.net.

These derivatization strategies significantly expand the potential applications of this compound, transforming it from a simple modified polysaccharide into a versatile scaffold for the development of advanced functional materials.

Advanced Structural Characterization and Conformational Analysis of Agar, Dimethyl Ether

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylation Pattern Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of polysaccharides, including the determination of glycosidic linkages, the identification and location of substituents, and the assessment of conformational aspects. For methylated agar (B569324), NMR provides specific insights into the methylation pattern.

1D and 2D NMR Techniques for Glycosidic Linkage and Methyl Group Assignment

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for initial structural assessment. The chemical shifts of protons and carbons in the sugar rings and methyl groups are highly sensitive to their electronic environment, providing information about the type of sugar unit, its linkage position, and the presence and location of methyl substituents. For instance, characteristic signals for methyl protons typically appear in the upfield region of the ¹H NMR spectrum (around 3-4 ppm), while methyl carbons are observed around 55-65 ppm in the ¹³C NMR spectrum scienceasia.orgubd.edu.bnpublish.csiro.au.

Two-dimensional (2D) NMR techniques are essential for assigning these signals and confirming structural connectivities. Correlation Spectroscopy (COSY) helps identify coupled protons within the sugar rings. Total Correlation Spectroscopy (TOCSY) reveals entire spin systems of the monosaccharide units. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful for assigning methyl group signals to specific carbon atoms on the sugar backbone, thereby pinpointing the exact positions of methylation nih.govbohrium.com. HSQC correlates protons with the carbons to which they are directly attached, while HMBC reveals correlations between protons and carbons separated by two or three bonds, allowing for the assignment of methyl groups to specific sugar residues and positions bohrium.com.

Analysis of the anomeric proton and carbon signals in ¹H and ¹³C NMR spectra, respectively, provides information about the glycosidic linkages (α or β configuration) and the connectivity between the monosaccharide units publish.csiro.au. Changes in chemical shifts compared to unmethylated agarobiose repeating units are indicative of methylation at specific positions publish.csiro.au.

Table 1 provides illustrative examples of characteristic ¹H and ¹³C NMR chemical shifts observed for methylated agar units, based on reported findings for methylated agar samples.

Sugar UnitMethylation Position¹H NMR (ppm) (Methyl)¹³C NMR (ppm) (Methyl)Relevant ¹³C NMR (Ring Carbons)Reference
β-D-GalactopyranosylO-6~3.96~60C-6: Shifted scienceasia.orgubd.edu.bnpublish.csiro.au
3,6-Anhydro-α-L-galactopyranosylO-2~4.07~60C-2: Shifted, C-1, C-4 scienceasia.orgubd.edu.bn
4-O-methyl-α-L-galactopyranosylO-4Not explicitly shown~99.14 (C-4)C-1, C-5, C-6 scienceasia.org

Note: Chemical shifts are approximate and can vary depending on the source of agar and experimental conditions.

Quantitative NMR for Determining Degree of Methylation

Quantitative NMR (qNMR) can be employed to determine the degree of methylation (DM) or the degree of substitution (DS) in methylated agar samples. By accurately integrating the signals corresponding to the methyl protons and comparing their total intensity to the integrated intensity of signals from the sugar ring protons, the average number of methyl groups per repeating disaccharide unit or per monosaccharide unit can be calculated scienceasia.org. This provides a quantitative measure of the extent of methylation in the sample. For a highly methylated agar described as a "dimethyl ether" derivative, qNMR would be expected to show a high degree of methylation, potentially approaching two methyl groups per disaccharide unit.

Mass Spectrometry (MS) Applications in Oligosaccharide Fragment Analysis of Methylated Agar

Mass spectrometry techniques are valuable for determining the molecular weight distribution of polysaccharides and for obtaining sequence and branching information from their fragments, particularly for methylated derivatives.

MALDI-TOF MS for Molecular Weight Distribution and Polydispersity

Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique suitable for analyzing high molecular weight compounds like polysaccharides. While not specifically highlighted for methylated agar in the provided snippets, it is a standard method for determining the molecular weight distribution and assessing the polydispersity of polysaccharide samples. By analyzing the mass-to-charge ratio (m/z) of the ionized molecules, MALDI-TOF MS can reveal the presence of different polymer chains with varying degrees of polymerization and substitution, providing insights into the heterogeneity of the methylated agar sample.

ESI-MS/MS for Sequence and Branching Information of Methylated Oligosaccharides

Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of oligosaccharides derived from the enzymatic or chemical degradation of methylated agar. High-resolution LC-MS has been used to identify methylated oligosaccharides produced by agarase (B13387818) digestion of methylated agar acs.orgnih.gov. ESI-MS/MS allows for the fragmentation of selected ions (precursor ions) and the analysis of their fragment ions (product ions). The fragmentation patterns are characteristic of the sequence and branching points within the oligosaccharide chains. By analyzing the mass differences between fragment ions, the positions of glycosidic linkages and the location of methyl substituents on individual monosaccharide units within the oligosaccharide fragments can be determined. This provides detailed information about the fine structure of the methylated agar, including the distribution of methyl groups along the polysaccharide backbone and at potential branching points.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Intermolecular Interactions

FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Characteristic absorption bands in the IR spectrum of agar include those corresponding to the glycosidic linkages, hydroxyl groups, and the C-O-C bridge of the 3,6-anhydrogalactose units (typically around 930 cm⁻¹) scienceasia.orgresearchgate.netresearchgate.netresearchgate.net. The presence of methyl ether groups in methylated agar would introduce specific vibrational modes associated with the C-O and C-H stretching and bending vibrations of the methyl groups. Changes in the intensity or position of bands related to hydroxyl groups can also indicate the extent of methylation.

Raman spectroscopy, which measures the inelastic scattering of light by molecular vibrations, provides complementary information to FT-IR. Raman is particularly sensitive to non-polar bonds and symmetric vibrations nih.govsurfacesciencewestern.com. For polysaccharides, Raman spectroscopy can provide details about the sugar ring conformations and the glycosidic linkages researchgate.netresearchgate.net. Similar to FT-IR, the presence of methyl ether groups in methylated agar would result in characteristic bands in the Raman spectrum.

Combined FT-IR and Raman analysis can offer a more comprehensive picture of the functional groups and structural features of methylated agar. While the provided snippets highlight the use of these techniques for characterizing agar in general and identifying features like 3,6-anhydrogalactose and sulfate (B86663) groups, their application to highly methylated agar would involve identifying spectral signatures specific to the methyl ether linkages and correlating these with structural information obtained from NMR and MS. Vibrational spectroscopy can also provide insights into intermolecular interactions, such as hydrogen bonding, which are affected by methylation and influence the physical properties of agar.

Table 2 presents some characteristic FT-IR and Raman bands observed for agar, which would be expected to be present, albeit potentially modified, in methylated agar.

Functional Group/StructureFT-IR Band (cm⁻¹)Raman Band (cm⁻¹)Reference
3,6-Anhydrogalactose (C-O-C)~930Not specified scienceasia.orgresearchgate.netresearchgate.netresearchgate.net
Glycosidic linkagesNot specified890, 779, 590 researchgate.net
Sulfate groups (S=O)1220-12601009, 1240-1260 researchgate.netresearchgate.net
Hydroxyl groups (O-H)3000-3500 (broad)Not specified researchgate.net

Note: Specific bands for methyl ether groups in methylated agar were not explicitly detailed in the provided snippets but would be expected in the C-H and C-O stretching regions.

X-ray Diffraction and Small-Angle X-ray Scattering (SAXS) for Supramolecular Architecture of Methylated Agar Gels

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful complementary techniques used to elucidate the structural organization of materials at different length scales. XRD primarily provides information about the crystalline structure and molecular packing, while SAXS probes larger-scale structures, such as the size and shape of macromolecules, their arrangement, and the architecture of gels. uni-muenchen.deresearchgate.netnih.govnih.gov

While general studies on methylated agar have utilized various spectroscopic methods to determine the positions of methylation wikidata.orgresearchgate.nethznu.edu.cnresearchgate.netmdpi.com, detailed research specifically employing XRD and SAXS to characterize the supramolecular architecture of "Agar, dimethyl ether" gels with specific data points was not extensively found in the conducted search. However, these techniques are well-established for characterizing polysaccharide gels and would be essential for a comprehensive structural analysis of this specific modified agar.

Generally, SAXS data from gels can be analyzed to determine parameters such as the radius of gyration (Rg), which provides information about the size of scattering particles or inhomogeneities within the gel, and the fractal dimension, which describes the nature of the gel network (e.g., mass or surface fractals). XRD patterns can show characteristic peaks corresponding to the distances between repeating units or packed helices in crystalline regions.

Due to the limited availability of specific research data on "this compound" using these techniques in the search results, a detailed data table cannot be presented here. However, a hypothetical data table illustrating the types of information that could be obtained is provided below.

TechniqueStructural Information ProbedPotential Data Parameters (Hypothetical)
XRDCrystalline structure, molecular packingPeak positions (2θ), peak intensities, crystallite size
SAXSSupramolecular architecture, gel networkRadius of gyration (Rg), Porod exponent, correlation length

Atomic Force Microscopy (AFM) and Electron Microscopy for Morphological and Nanoscale Structure Assessment

Atomic Force Microscopy (AFM) and Electron Microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are crucial techniques for visualizing the morphology and nanoscale structure of materials. afmworkshop.comresearchgate.netchemsociety.org.ng These methods offer direct imaging capabilities that complement the information obtained from scattering techniques.

AFM provides high-resolution three-dimensional topographic images of surfaces and can be used to study the mechanical properties of materials at the nanoscale. afmworkshop.comresearchgate.netchemsociety.org.ng For methylated agar gels, AFM can reveal details about the gel surface roughness, the pore structure at the nanoscale, and potentially the arrangement of individual polysaccharide fibers or bundles. It can be operated in different modes to provide information on surface topography, adhesion, and elasticity. afmworkshop.comresearchgate.netchemsociety.org.ng

Research on various agar and agarose (B213101) gels has utilized these microscopy techniques to visualize their porous structures and understand how preparation methods or modifications affect their morphology. For instance, SEM has been used to observe the outer and inner layer structures of porous hydrogels, including those based on agar. AFM has also been applied to study the surface of agar hydrogels.

While these techniques are applicable and have been used in the study of related materials, specific detailed morphological and nanoscale structural data obtained solely for "this compound" through dedicated AFM and Electron Microscopy studies were not prominently found in the search results. Nevertheless, applying these techniques to "this compound" would provide valuable visual evidence of its gel structure and nanoscale features, complementing the insights gained from scattering methods.

Similar to the previous section, the absence of specific research findings for "this compound" using these techniques in the search prevents the inclusion of a detailed data table with specific measurements. A hypothetical table outlining the potential data is provided below.

TechniqueStructural Information ProbedPotential Data Parameters (Hypothetical)
AFMSurface topography, nanoscale poresSurface roughness (RMS), pore size distribution, height profiles
SEMSurface morphology, gel networkPore size, fiber diameter, network interconnectivity
TEMInternal structure, fiber arrangementFiber structure, chain packing within fibers, pore morphology

Mechanistic Investigations of Agar, Dimethyl Ether Interactions with Biomolecules and Model Systems

Elucidation of Molecular Recognition and Binding Sites with Enzymes in In Vitro Systems

The introduction of methyl ether groups to the agar (B569324) polysaccharide backbone creates steric and electronic changes that directly impact how enzymes recognize and bind to the substrate. The active sites of enzymes, often located in surface clefts, are precisely shaped to accommodate their specific ligands. nih.gov Molecular recognition within these sites is governed by a combination of factors, including shape complementarity and noncovalent interactions. whba1990.org

Research into glycosidases, enzymes that break down polysaccharides, has shown that methylation can hinder binding and catalysis. For instance, studies on β-glycosidases reveal that the wild-type enzyme's ability to hydrolyze substrates is significantly reduced when a methyl group is present on the sugar ring. oup.com Homology modeling and site-directed mutagenesis of a β-glycosidase from Agrobacterium sp. identified several amino acid residues within the active site that create a binding constraint for 3-O-methylated sugars. oup.com These residues—Q24, H125, W126, W404, E411, and W412—form a pocket that is too sterically hindered to comfortably fit the methylated substrate, thus impeding efficient enzymatic action. oup.com To overcome this, researchers have employed directed evolution to generate mutant enzymes with altered active sites, such as the Q24S/W404L and Q24N/W404N variants, which show improved activity towards methylated galactopyranosides. oup.com This demonstrates that specific, subtle changes in the enzyme's binding cleft are necessary to accommodate the modified glycan.

The general principle is that the size and geometry of clefts on a protein's surface are primary determinants of how it interacts with other molecules. nih.gov For enzymes, the active site is typically the largest and deepest cleft, and its specific architecture is a requirement for function. nih.gov The addition of a methyl group to agar alters the substrate's shape and its hydrogen bonding capabilities, necessitating a corresponding change in the enzyme's binding site for effective molecular recognition to occur.

Modulation of Protein-Polysaccharide Interactions by Methyl Ether Groups

The interaction between proteins and polysaccharides is a complex process governed by factors such as pH, ionic strength, charge density, and molecular weight. nih.gov These interactions, which can be attractive or repulsive, are primarily mediated by non-covalent forces like electrostatic interactions, hydrogen bonding, and hydrophobic effects. conicet.gov.ar The introduction of methyl ether groups onto the agar backbone fundamentally alters these forces.

By replacing hydroxyl (-OH) groups with methyl ether (-OCH₃) groups, the methylation of agar has two primary effects:

Reduced Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. Its replacement with a methyl ether group, which can only act as a hydrogen bond acceptor, significantly reduces the polysaccharide's capacity to form hydrogen bonds. sci-hub.senih.gov

Increased Hydrophobicity: The methyl group is nonpolar, and its addition increases the hydrophobic character of the polysaccharide chain.

These changes modulate protein-polysaccharide interactions significantly. In systems where electrostatic interactions are dominant, methylation may have a lesser effect, but in many cases, it alters the balance of forces. conicet.gov.ar For example, in studies of blended films made from whey protein isolate (WPI) and methylated cellulose (B213188) (MC), the properties of the resulting biopolymer film were distinct from those made with other polysaccharides. sci-hub.se This indicates that the specific nature of the polysaccharide, including modifications like methylation, is a key determinant of the final properties of the protein-polysaccharide complex. The increased steric hindrance provided by the methyl groups can also physically prevent proteins from approaching the polysaccharide backbone, thereby weakening interactions that rely on close proximity. nsf.gov

Studies on Microbial Adhesion and Biofilm Formation on Methylated Agar Surfaces

The initial step in the formation of biofilms is the adhesion of microbial cells to a surface, a process heavily influenced by the surface's physicochemical properties, including hydrophobicity, charge, and roughness. mdpi.comjst.go.jp Methylation increases the hydrophobicity of agar surfaces, which has been shown to have a profound, though variable, effect on bacterial adhesion.

Hydrophobic surfaces, such as those with methyl-terminations, can promote the adhesion of certain bacteria. mdpi.comacs.org Studies using quartz crystal microbalance with energy dissipation monitoring (QCM-D) found that Escherichia coli cells adhere strongly to hydrophobic, methyl-terminated self-assembled monolayers (SAMs), forming dense bacterial layers. acs.org This is contrasted with weaker adhesion on hydrophilic surfaces. acs.org The mechanism involves nonspecific interactions, including hydrophobic and van der Waals forces, which dominate when specific ligand-receptor interactions are absent. mdpi.comacs.org

However, the effect is not universal and depends on the specific bacterial strain and its own surface properties. Research on various methyl-terminated surfaces with controlled roughness showed that bacterial fouling could vary by as much as 75-fold. acs.org For some bacteria, increased surface roughness on methylated substrates led to enhanced adhesion, suggesting that the greater effective surface area provided more sites for attachment. acs.org Conversely, other studies have shown that methylation of certain molecules can inhibit biofilm formation. For example, the chemical methylation of lupine 11S globulins was found to enhance their ability to prevent biofilm formation by both gram-positive and gram-negative bacteria. frontiersin.org

Bacterial SpeciesSurface TypeKey FindingReference
Escherichia coli O157:H7Methylated quartzAdhesion was low on smooth hydrophobic surfaces but increased with roughness. acs.org
Salmonella typhimurium LT2Methylated quartzExhibited up to a 75-fold variation in adhesion depending on surface roughness. acs.org
Listeria innocuaMethylated quartzAdhesion was influenced by a combination of surface roughness and hydrophobicity. acs.org
Escherichia coliMethyl-terminated SAMsFormed dense adlayers, indicating strong adhesion to hydrophobic surfaces. acs.org
Uropathogenic E. coliYESCA agar with DMSO2-4% DMSO (a methyl-containing solvent) stimulated biofilm formation. nih.govresearchgate.netresearchgate.net

Enzymatic Degradation Pathways and Glycosidase Specificity Towards Methylated Agar

The enzymatic degradation of agar is carried out by a class of enzymes called agarases, which are typically classified as α-agarases or β-agarases based on whether they cleave the α-1,3 or β-1,4 glycosidic linkages in the agar backbone. mdpi.com The presence of modifications on the agar structure, such as sulfate (B86663) groups or the methyl ether groups found in some commercial agarose (B213101), presents a significant challenge to these enzymes. mdpi.combac-lac.gc.ca

The specificity of a glycosidase is its ability to recognize a particular monosaccharide and cleave a characteristic glycosidic linkage. google.com This specificity is often strict, and minor changes to the substrate can abolish enzymatic activity. The methylation of agar is one such change. Research has demonstrated that wild-type glycosidases often exhibit poor activity towards methylated sugars. oup.com

A prime example is the β-glycosidase from Agrobacterium sp., which struggles to hydrolyze 4-nitrophenyl 3-O-methyl-β-D-galactopyranoside. oup.com This reduced efficiency highlights the enzyme's specificity for unmodified sugars. The methyl group at the C-3 position creates steric clashes within the active site, preventing the substrate from adopting the correct conformation for catalysis. oup.com Overcoming this requires protein engineering; through directed evolution, mutant versions of the enzyme were created that could accommodate and process the methylated substrate at a rate up to 40 times greater than the parent enzyme. oup.com This underscores that the degradation of methylated agar likely requires specialized enzymes with active sites adapted to recognize and bind these modified glycans. The degradation pathway for unmodified agar involves the cleavage of the polysaccharide into oligosaccharides, such as neoagarotetraose, but the pathway for methylated agar would be significantly slower and depend on the availability of suitably adapted agarases. oup.com

EnzymeSubstrate(s)Effect of MethylationReference
β-Glucosidase (Monascus purpureus)pNPG, cellobiose, salicinShows broad specificity for β-glucosidic linkages but activity is affected by aglycon structure. jmb.or.kr
α-Glucosidase (Schizosaccharomyces pombe)Maltose, isomaltose, phenyl-α-glucosideHydrolysis rate is highly dependent on the substrate structure. tandfonline.com
β-Glycosidase (Agrobacterium sp.)4-nitrophenyl 3-O-methyl-β-d-galactopyranosideWild-type enzyme shows very low activity. Mutants (e.g., Q24N/W404N) show significantly enhanced activity. oup.com
Agarases (general)AgaroseActivity is challenged by the complexity and chemical modifications (including methylation) of the agar structure. mdpi.com

Interactions with Cellular Models and Extracellular Matrix Components (excluding human cell lines and clinical studies)

The interactions of methylated agar with cellular systems and their surrounding extracellular matrix (ECM) reveal a capacity for specific biological recognition. The ECM is a complex network of proteins and polysaccharides, such as collagen and glycosaminoglycans, that provides structural and biochemical support to cells. nih.govcuni.cz

A compelling example of specific recognition is seen in the interaction between a fungal lectin and methylated glycans on a model organism. The Tectonin 2 protein (Lb-Tec2) from the mushroom Laccaria bicolor specifically binds to O-methylated mannose and fucose residues. pnas.org This lectin was shown to recognize methylated N-glycans on the surface of the nematode Caenorhabditis elegans, resulting in toxicity and inhibiting larval development. pnas.org The same lectin could also agglutinate Gram-negative bacteria by binding to methylated glycans in their lipopolysaccharide (LPS) layer. pnas.org This suggests that methylated polysaccharides can act as specific targets for defense proteins in inter-species interactions.

In a different context, dimethyl ether (DME) itself has been used as a solvent in tissue engineering to decellularize animal tissues, leaving behind an intact ECM scaffold. nih.govacs.org For example, subcritical DME has been used to remove lipids and cellular components from porcine aorta and auricular cartilage to create biocompatible scaffolds for potential tissue regeneration. nih.govacs.org This process relies on DME's ability to extract both water and lipids without severely damaging the protein-based ECM structure, such as collagen fibers. acs.orgresearchgate.net While this application uses DME as a bulk solvent rather than as a modification on agar, it demonstrates that methyl ether compounds can interact with ECM components, temporarily altering their properties (e.g., cross-linking of collagen) before being removed. nih.gov These studies highlight the diverse ways in which methylated compounds can interact with complex biological structures, from specific lectin-glycan recognition at the cellular level to broader interactions with the protein and polysaccharide components of the ECM.

Functional Roles and Biotechnological Applications of Agar, Dimethyl Ether Non Clinical

Utilization as Hydrogel Scaffolds for Non-Human Cell Culture and Tissue Engineering Models

The low gelling temperature of methylated agarose (B213101) is a critical feature for its use as a hydrogel scaffold in three-dimensional (3D) cell culture and tissue engineering models for non-human cells. serva.defrontiersin.org Researchers can suspend living cells, such as fibroblasts or various cell lines, in the liquid agarose solution at a physiologically neutral temperature (e.g., 37°C) before cooling it to form a solid, cell-laden gel. usbio.netfrontiersin.org This process avoids the thermal shock that would occur with standard agarose, ensuring high cell viability. frontiersin.orgmdpi.com

These scaffolds provide a supportive, extracellular matrix-mimicking environment that allows for homogenous cell distribution and infiltration. nih.gov The porous, hydrophilic network of the hydrogel facilitates the diffusion of nutrients and metabolic waste, which is essential for maintaining cell health and function within the 3D structure. wikipedia.orgnih.gov Methylated agarose hydrogels have been successfully used for culturing various non-human cells, including the L929 fibroblast line and mesenchymal stem cells, demonstrating the material's non-cytotoxic nature and ability to support cell attachment, spreading, and proliferation. nih.govresearchgate.netrsc.org Furthermore, these scaffolds can be blended with other biopolymers, like methylcellulose (B11928114) or collagen, to fine-tune the mechanical properties and biological cues for specific tissue engineering research applications. frontiersin.orgnih.govresearchgate.net

Application in Controlled Release Systems for Bioactive Compounds

Methylated agarose hydrogels serve as effective matrices for the controlled release of bioactive compounds in various non-clinical research settings, such as microbial fermentation and plant growth regulation. The porous, three-dimensional network of the gel can encapsulate molecules and release them slowly over time as they diffuse through the matrix.

For Microbial Fermentation: In microbiology research, methylated agarose can be used to immobilize nutrients or signaling molecules within a culture medium. researchgate.netserva.de This allows for a sustained release, which can help in maintaining specific growth conditions or studying microbial responses over extended periods. The biocompatibility and low gelling temperature ensure that the activity of the encapsulated compounds is not compromised. researchgate.netnih.gov

For Plant Growth Regulation: In plant tissue culture, precise control over hormone delivery is crucial for development. plantcelltechnology.com Methylated agarose can be used to create solid or semi-solid media that slowly releases plant growth regulators like auxins and cytokinins. plantcelltechnology.com This controlled release helps in promoting specific developmental pathways, such as root or shoot formation, and is valuable for studying the effects of hormone concentration gradients on plant morphogenesis. mdpi.comoup.com DNA methylation, a key epigenetic mechanism in plants, is heavily involved in regulating growth and stress responses, and controlled release systems can be used to study the interplay between external signals and these epigenetic modifications. mdpi.commdpi.comnih.gov

The table below summarizes research findings on the properties of modified agarose relevant to controlled release applications.

PropertyStandard AgaroseMethylated Agarose (LMP)Significance for Controlled Release
Gelling Temperature ~37-42 °C nih.govfao.org~24-30 °C nih.govusbio.netAllows encapsulation of heat-sensitive bioactive compounds (e.g., enzymes, proteins) without denaturation.
Melting Temperature >85 °C fao.org~65 °C usbio.netEnables recovery of encapsulated materials by gentle re-melting of the gel. lonza.com
Matrix Structure Dense bundles nih.govLess dense bundles nih.govThe altered pore structure can be tuned to control the diffusion and release rate of different-sized molecules.
Biocompatibility High wikipedia.orgHigh mdpi.comnih.govEnsures the biological activity of both the released compound and the target system (e.g., cells, microorganisms) is maintained.

Development of Biocompatible Coatings and Films for Research Tools and Devices

Agarose and its derivatives, including methylated agarose, are utilized to create biocompatible coatings and films for research tools and devices. nih.govencyclopedia.pub These coatings leverage the hydrophilic, electrically neutral, and anti-fouling properties of agarose to modify surfaces for specific research purposes. encyclopedia.pub

The primary application is to prevent non-specific binding of biomolecules like proteins and nucleic acids to the surfaces of laboratory equipment, such as petri dishes, slides, or microplates. wikipedia.org By forming a thin, hydrated layer, the agarose film acts as a barrier that repels proteins and other macromolecules, which is critical for assays where minimizing background signal is essential.

In cell culture applications, while standard agarose coatings are often used to create non-adherent surfaces to promote the formation of cell spheroids, modified agarose films can be functionalized to study cell adhesion. The ability to form a stable gel at room temperature makes methylated agarose a convenient material for creating these functional coatings on a variety of research apparatuses. usbio.net Research has shown that agarose-based coatings can be combined with other materials, such as bioactive glass or nanoparticles, to introduce additional functionalities like antimicrobial properties for specialized research applications. nih.gov

Role in Chromatographic Separation Media and Analytical Column Packings

Agarose is a foundational material for the preparation of chromatographic separation media due to its porous nature, hydrophilicity, and chemical stability. wikipedia.orgnih.gov It is commonly formed into spherical beads and used in various column chromatography techniques, including size-exclusion, affinity, and ion-exchange chromatography. wikipedia.orgnih.gov

The native structure of agarose, however, results in a soft gel matrix that can compress under the high pressures and flow rates used in modern liquid chromatography, limiting its performance. google.com Chemical modification, including etherification (such as methylation or hydroxypropylation) and cross-linking, is employed to enhance the mechanical rigidity and thermal stability of the agarose beads. wikipedia.orggoogle.com

Methylation and other etherification modifications alter the surface properties of the agarose matrix, influencing its interaction with biomolecules and improving its performance as a separation medium. lonzabio.jpwikipedia.org Cross-linked methylated agarose beads exhibit greater structural integrity, allowing them to withstand higher pressures and flow rates, which is essential for high-resolution analytical separations of biomacromolecules like proteins and nucleic acids. google.commdpi.com These enhanced properties make modified agarose a highly versatile and widely used matrix for both preparative and analytical chromatography in research. nih.gov

Theoretical and Computational Chemistry of Agar, Dimethyl Ether

Molecular Dynamics Simulations for Conformational Ensembles and Flexibility of Methylated Agar (B569324) Chains

Molecular Dynamics (MD) simulations are widely used to explore the conformational landscape and dynamic behavior of complex molecules like polysaccharides in solution. By simulating the movement of atoms and molecules over time based on physical laws, MD can provide insights into the flexibility and preferred conformations of methylated agar chains.

The flexibility of polysaccharide chains is largely governed by the local conformations of the glycosidic linkages, described by torsion angles (ϕ and ψ). MD simulations can calculate the distributions of these torsion angles, revealing how methylation at specific positions might affect the twist and flexibility between consecutive sugar units nih.gov. The removal of hydroxyl groups through methylation also eliminates potential sites for hydrogen bonding, which can influence chain conformation and interaction with the solvent nih.gov.

Quantum Chemical Calculations of Methyl Ether Linkages and Their Electronic Properties

Quantum Chemical (QC) calculations, particularly Density Functional Theory (DFT), are valuable for investigating the electronic structure and properties of specific linkages within molecules. For methylated agar, QC calculations can focus on the methyl ether linkages (-O-CH₃) and the glycosidic bonds connecting the methylated sugar residues.

DFT calculations can provide detailed information about bond lengths, bond angles, charge distribution, and electrostatic potentials around the methyl ether groups and glycosidic linkages. These properties are fundamental to understanding the reactivity and interaction behavior of the methylated polysaccharide. While direct QC studies specifically on the methyl ether linkages within methylated agar were not prominently found, DFT has been applied to study the effect of methylation on the structure and reactivity of enzymes that interact with polysaccharides nih.govpnas.org. These studies highlight the capability of DFT to analyze the subtle electronic effects of methylation. Furthermore, DFT calculations have been used to determine thermodynamic and physicochemical properties of methylated small molecules mdpi.com, demonstrating their utility in characterizing methylated functionalities.

By applying QC methods to representative units of methylated agar, researchers can gain insights into:

The polarity and charge distribution around the methyl ether groups, which influences interactions with polar solvents like water.

The strength and stability of the glycosidic bonds in the presence of methyl ether substitutions.

The electronic factors that might influence the conformational preferences around the methylated linkages.

In Silico Modeling of Interactions with Solvents and Other Chemical Entities

In silico modeling, encompassing techniques like molecular docking and MD simulations, is essential for studying the interactions of methylated agar with its environment, including solvents and other molecules. The solubility and behavior of methylated polysaccharides in different solvents are significantly influenced by the nature and distribution of methyl ether groups. Methylation generally increases the hydrophobicity of the polysaccharide chain, altering its solubility compared to the parent polysaccharide ncsu.edu.

MD simulations with explicit solvent molecules (such as water or organic solvents) can simulate the solvation process and quantify the interactions between the methylated agar chains and the solvent molecules nih.govcnrs.fr. Properties like the radial distribution functions of solvent molecules around the polysaccharide chain and the calculation of solvation free energies can provide a quantitative measure of these interactions nih.gov. Studies on other systems have used MD simulations to examine the interaction of molecules with surrounding solvents by analyzing the solvent-accessible surface area (SASA) mdpi.com.

Furthermore, in silico modeling can be used to predict and analyze the interactions of methylated agar with other chemical entities, such as ions, small molecules, or proteins. Molecular docking can predict the likely binding sites and affinities of small molecules to methylated polysaccharide segments, while MD simulations can provide a dynamic view of these interactions and assess their stability f1000research.commdpi.comacs.orgmdpi.com. This is relevant for understanding potential applications or biological interactions of methylated agar derivatives. For example, in silico studies have investigated the interactions of various compounds, including some methylated ones, with protein targets mdpi.comf1000research.comacs.orgmdpi.com.

Data on the interaction of agarose (B213101) gels with different solvents, including ethanol (B145695) (a non-solvent), using techniques like NMR has shown how the solvent environment affects the gel structure and properties researchgate.nettandfonline.com. While this is on agarose gels rather than isolated methylated chains, it highlights the importance of solvent interactions in determining the macroscopic behavior, which is rooted in molecular-level interactions that can be explored computationally.

Development of Structure-Property Relationship Models for Methylated Polysaccharides

Establishing Structure-Property Relationship (SPR) models is a crucial aspect of polysaccharide research, aiming to correlate structural features (like the degree and pattern of methylation) with macroscopic properties (such as solubility, viscosity, thermal behavior, and gelation properties). Computational chemistry plays a vital role in developing and validating these models.

By combining structural information obtained from experimental techniques (like methylation analysis which determines glycosidic linkages and substitution patterns researchgate.netmdpi.commdpi.com) with data from computational studies (conformational analysis from MD, electronic properties from QC, interaction energies from in silico modeling), researchers can build models that predict how specific methylation patterns will affect the properties of agar derivatives. The complexity arises from the heterogeneity often present in polysaccharides, where the exact sequence and distribution of modifications can be challenging to fully characterize ncsu.eduwikipedia.org.

Studies on other polysaccharide derivatives, such as cellulose (B213188) ethers, emphasize that properties depend not only on the degree of substitution but also critically on the functionalization pattern within the repeating unit and along the polymer chain ncsu.edu. Computational approaches, including the analysis of hydrogen bond networks and spatial distribution of functional groups, can provide the detailed structural information needed to establish these relationships ncsu.edu.

While specific SPR models for "Agar, dimethyl ether" were not detailed in the search results, the general principles and computational techniques used for other methylated polysaccharides are applicable. By systematically varying the methylation pattern in computational models and observing the resulting changes in conformational behavior, solvent interactions, and other calculated properties, researchers can develop predictive models that link the molecular structure of methylated agar to its bulk characteristics. This can guide the synthesis of methylated agar derivatives with desired properties for specific applications.

Here is a table summarizing some computational studies on methylated compounds or polysaccharides mentioned in the search results that illustrate the techniques discussed:

Study FocusComputational Method(s) UsedKey Findings Relevant to MethylationSource Index
Methylated DNA flexibilityMolecular Dynamics SimulationMethyl groups reduce DNA flexibility due to steric hindrance and hydrophobic interactions. nih.govrowan.edu
Methylated Cellooligomer Solvation & FlexibilityMolecular Dynamics SimulationInvestigated effect of methylation on solvation free energy and glycosidic linkage torsion angles. nih.gov
Methylated Protein DynamicsMolecular Dynamics SimulationCharacterized methyl side-chain dynamics and factors influencing motion. acs.orgresearchgate.net
Methyltransferase Mechanism (includes methylation)Molecular Dynamics & Docking SimulationsStudied dynamics during substrate release after uridine (B1682114) methylation. mdpi.com
Polysaccharide Monooxygenase MechanismQuantum Chemical (DFT) CalculationsExamined effect of N-terminal histidine methylation on enzyme structure and reactivity. nih.govpnas.org
Drug-like Flavonoids (some methylated)In Silico (Docking, MD, ADMET)Predicted binding affinity and stability of interactions with protein targets. mdpi.commdpi.com
Peptide Binding to Protein (includes methylated ligand)In Silico (Docking, MD)Validated binding energies and assessed protein stabilization effects. acs.org

Environmental Fate and Biogeochemical Cycling of Agar, Dimethyl Ether

Biodegradation Mechanisms and Microbial Metabolism in Aquatic and Terrestrial Ecosystems

Agar (B569324), a major structural component of the cell walls of red algae (Rhodophyta), is a significant source of carbon in marine environments. nih.gov Its biodegradation is primarily a biological process mediated by a diverse range of microorganisms that produce specific enzymes called agarases. nih.gov These microorganisms are found in various ecosystems, including seawater, marine sediments, and even terrestrial soils and freshwater. nih.goviosrjournals.orgnih.govnih.gov

The enzymatic hydrolysis of agar is the principal mechanism of its biodegradation. nih.gov Agar is a complex mixture of polysaccharides, mainly agarose (B213101) and agaropectin. researchgate.net Agarases are classified based on their mode of action on the agarose component, which is a linear polymer of alternating D-galactose and 3,6-anhydro-L-galactose units linked by β-(1,4) and α-(1,3) glycosidic bonds. nih.govresearchgate.net

α-agarases cleave the α-1,3 linkages, producing agarooligosaccharides. nih.govnih.gov

β-agarases hydrolyze the β-1,4 linkages, resulting in neoagarooligosaccharides. nih.govnih.gov

Many bacteria possess complex agarolytic systems, sometimes involving both types of agarases, to efficiently break down agar into smaller oligosaccharides and ultimately into monosaccharides like D-galactose and 3,6-anhydro-L-galactose, which can then be metabolized. nih.govnih.gov

In aquatic ecosystems , particularly marine environments, agar-degrading bacteria are widespread. researchgate.net Genera such as Vibrio, Pseudoalteromonas, Saccharophagus, and Aquimarina are known to be potent agar degraders. nih.govnih.govnih.gov For instance, Saccharophagus degradans 2-40 and Streptomyces coelicolor A3(2) have well-characterized agar-hydrolyzing systems. nih.gov The degradation of agar by these marine bacteria is a crucial step in the marine carbon cycle, as it remineralizes the large amount of carbon fixed in macroalgae. nih.govfrontiersin.org

While more common in marine settings, terrestrial ecosystems also harbor agarolytic microorganisms. nih.govfrontiersin.org Bacteria belonging to genera like Bacillus and Pseudomonas have been isolated from soil and sewage and have demonstrated the ability to utilize agar as a sole carbon source. nih.govnahrainuniv.edu.iq The terrestrial bacterium Cohnella sp. LGH has been shown to possess a distinct agarolytic pathway. frontiersin.org The presence of these bacteria in terrestrial environments suggests a broader ecological role for agar degradation than previously thought, possibly linked to the decomposition of organic matter. nih.gov Some studies have also shown that bioplastics made from agar are biodegradable in soil. ijraset.com

Below is a table summarizing some of the known agar-degrading microorganisms and the types of agarases they produce.

Microorganism GenusEcosystemAgarase (B13387818) Type(s) ProducedReference(s)
VibrioMarineα-agarase, β-agarase nih.govnih.gov
PseudoalteromonasMarineβ-agarase nih.gov
SaccharophagusMarineβ-agarase nih.gov
StreptomycesMarineβ-agarase nih.gov
AquimarinaMarineβ-agarase nih.gov
CohnellaTerrestrialβ-agarase frontiersin.org
BacillusTerrestrial, Marineβ-agarase iosrjournals.orgnahrainuniv.edu.iq
PseudomonasTerrestrial, MarineNot specified nih.govnahrainuniv.edu.iq
AeromonasMarineExtracellular agarases smujo.id

Abiotic Degradation Pathways and Environmental Persistence

The environmental persistence of agar is largely determined by its susceptibility to biodegradation. In environments rich in agarolytic microorganisms, such as marine sediments, agar is readily degraded. nih.gov However, its abiotic degradation is significantly slower under normal environmental conditions.

Hydrolysis: The glycosidic bonds in agar can be hydrolyzed abiotically, for instance, through acid hydrolysis. researchgate.netresearchgate.net However, this process is generally slow in the neutral pH of most natural waters.

Photodegradation: There is limited evidence for the direct photodegradation of agar by sunlight in the environment. wikipedia.org However, in the presence of a photocatalyst like a graphitic carbon nitride-based aerogel, agar can be involved in the photocatalytic degradation of pollutants. researchgate.net This suggests that under specific conditions, photochemical processes could contribute to agar's transformation, though this is not considered a primary degradation pathway in nature.

Thermal Degradation: Agar undergoes thermal degradation at temperatures above 250°C. researchgate.net This process involves the decomposition of the polysaccharide into various smaller molecules, including 3,6-anhydropyran galactopyranose, galactopyranose, furyl hydroxymethyl ketone, furfural (B47365), and 5-(hydroxymethyl)-2-furancarboxaldehyde. researchgate.netnih.gov While relevant for industrial applications and food processing, thermal degradation is not a significant environmental fate pathway under typical ambient temperatures.

Due to its robust gel-forming properties and relative resistance to abiotic degradation at ambient temperatures, agar can be considered persistent in environments lacking a specialized microbial community. However, its widespread biodegradability in marine and many terrestrial ecosystems means it does not persist indefinitely in the environment. nih.govagarmex.com

Role in Carbon Sequestration and Biogeochemical Cycles of Marine Environments

Agar, as a primary structural polysaccharide of red macroalgae, plays a significant role in the marine carbon cycle. frontiersin.org Macroalgae, through photosynthesis, fix large amounts of atmospheric carbon dioxide into organic matter, including agar. researchgate.net The production of agar by seaweeds like Gracilaria and Gelidium represents a substantial reservoir of organic carbon in coastal ecosystems. researchgate.netfinetechitg.com

The fate of this carbon is intrinsically linked to the biological pump, which transports carbon from the surface ocean to the deep sea. When red algae die, the agar-containing biomass can sink, contributing to the flux of particulate organic carbon to deeper waters and marine sediments. This process effectively sequesters carbon from the atmosphere for longer timescales.

Ecophysiological Impact on Model Organisms in Environmental Studies (excluding human exposure or toxicity)

The presence of agar and its degradation products in the environment can have various ecophysiological effects on organisms.

Impact on Microbial Communities: The availability of agar can select for and support the growth of specific microbial populations with agarolytic capabilities. nih.gov In laboratory settings, agar is widely used as a solidifying agent in culture media for a vast range of bacteria and fungi. quora.comwikipedia.org However, some marine bacteria, particularly from the Alphaproteobacteria group, may not grow well on standard agar media, suggesting that the composition of the gelling agent can influence which microbes are successfully cultured. nih.gov

Impact on Phytoplankton: Some studies have suggested that the bacterial hydrolysis of agar can release substances that enhance the growth of phytoplankton. researchgate.net This indicates an indirect positive effect of agar on primary productivity, mediated by agar-degrading bacteria. Conversely, the physical properties of agar-based media can also influence the growth and colony formation of different phytoplankton species, such as diatoms. ijat-aatsea.com For instance, lower concentrations of agar in culture media have been shown to support more numerous colonies of the diatom Amphora sp. ijat-aatsea.com

Toxicity of Degradation Products: While agar itself is generally considered non-toxic, some products of its abiotic degradation can exhibit toxicity. labover.fr For example, thermal degradation of agar can produce furfural and 5-(hydroxymethyl)-2-furancarboxaldehyde, which are known to have some toxic effects. nih.gov However, these compounds are unlikely to be formed in significant quantities under normal environmental conditions. The ecotoxicity of the enzymatic degradation products (oligosaccharides and monosaccharides) is generally considered low, as they serve as readily metabolizable carbon sources for many organisms.

Emerging Research Methodologies and Future Trajectories in Agar, Dimethyl Ether Studies

Advancements in High-Throughput Synthesis and Screening of Methylated Agar (B569324) Libraries

The exploration of methylated agar derivatives, such as Agar, dimethyl ether, necessitates efficient methods for generating and evaluating a range of structural variations. High-throughput synthesis (HTS) and screening methodologies, well-established in drug discovery and materials science, are increasingly relevant for complex carbohydrates. HTS allows for the simultaneous preparation and testing of large libraries of compounds under controlled conditions. thermofisher.infishersci.comnih.gov This approach can significantly accelerate the identification of methylated agar structures with desirable properties.

The synthesis of methylated agar libraries can leverage automated platforms to introduce methyl groups at various positions and degrees of substitution on the agar backbone. Following synthesis, high-throughput screening assays can be designed to evaluate specific characteristics, such as gelling properties, viscosity, or interactions with other biomolecules. Agar-based methods are already utilized in HTS for screening microbial colonies and evaluating antimicrobial compounds. thermofisher.inscribd.comresearchgate.netbiorxiv.orgfishersci.canih.gov Adapting these techniques to screen libraries of methylated agar derivatives would enable rapid assessment of structure-function relationships. For instance, variations in methylation patterns are known to influence the gelling temperature and strength of agar and agarose (B213101). High-throughput methods could systematically map how different methylation degrees and positions in this compound impact these fundamental physical properties.

Integration of Glycomics and Metaproteomics Approaches for Comprehensive Analysis

Understanding the complex nature of modified polysaccharides like this compound, particularly in biological contexts, benefits greatly from integrated 'omics' approaches. Glycomics, the comprehensive study of glycans, and metaproteomics, the large-scale analysis of proteins from complex microbial communities, offer powerful tools for detailed characterization.

Applying glycomics to this compound involves detailed structural analysis of the methylated polysaccharide. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for determining the precise locations and extent of methyl substitutions, as well as identifying any other structural nuances. While analyzing complex glycosylation presents challenges, advancements in MS-based glycomics allow for detailed glycan profiling.

When considering the interaction of this compound with biological systems, such as in microbial cultures or model organisms, metaproteomics can provide insights into the protein machinery involved in its metabolism or interaction. By analyzing the entire protein complement of a microbial community exposed to this compound, researchers can identify enzymes that might degrade or modify the compound, or proteins involved in cellular responses to its presence. The integration of glycomics data (characterizing the modified agar) with metaproteomics data (identifying interacting proteins) can provide a holistic view of the compound's fate and effects in a complex biological environment. This integrated approach is particularly valuable for understanding the potential applications of this compound in areas like microbial fermentation or as a component in research media.

Application of Artificial Intelligence and Machine Learning for Structure-Function Predictions

The intricate relationship between the chemical structure of a polysaccharide and its functional properties makes it an ideal candidate for analysis using artificial intelligence (AI) and machine learning (ML). These computational approaches can analyze vast datasets to identify patterns and build predictive models. biorxiv.orgfishersci.ca

For this compound, AI and ML can be applied to predict how variations in methylation patterns influence physical properties like gel strength, melting temperature, or viscosity. By training ML models on data from synthesized and characterized methylated agar libraries (as discussed in Section 8.1), it is possible to create models that can predict the properties of novel, unsynthesized derivatives. This can significantly streamline the research process by guiding the synthesis towards structures with desired characteristics.

Beyond physical properties, AI and ML can also be used to predict potential biological activities based on structural features. While research specifically on this compound bioactivity is limited, studies on other methylated compounds and natural product derivatives have shown correlations between structure and activity. nih.gov ML models trained on datasets of various modified polysaccharides and their observed bioactivities in non-human systems could potentially predict novel applications for this compound. Furthermore, AI can aid in analyzing complex glycomics and metaproteomics data, helping to identify significant molecular features and interactions that might not be apparent through traditional analysis. ML has already shown promise in classifying microbial colonies on agar based on image data. biorxiv.orgfishersci.ca

Exploration of Novel Bioactivities and Applications in Diverse Model Systems (non-human)

The exploration of novel bioactivities of this compound is a key future trajectory, focusing specifically on non-human model systems as per the instructions. Modified polysaccharides, including agar derivatives, have demonstrated a range of biological activities. Research in this area for this compound would involve testing its effects in various non-human biological models.

Potential areas of investigation, drawing parallels from studies on other natural products and polysaccharides, include:

Antimicrobial activity: Evaluating the effect of this compound on the growth or viability of bacteria, fungi, or other microorganisms. Studies on other derivatives have shown antimicrobial potential. nih.gov

Interactions with invertebrates: Studying the effects on model organisms like nematodes or insects, which can serve as proxies for understanding broader biological impacts.

Influence on microbial communities: Examining how this compound affects the composition and function of simple or complex microbial consortia in controlled environments, relevant to its use in culture media or potential as a prebiotic in non-human systems.

These studies would employ various in vitro and in vivo (non-human) assay systems, utilizing techniques amenable to screening and detailed analysis. The identification of any significant bioactivities would open avenues for further research into the underlying mechanisms and potential applications as research tools or in non-human biotechnological processes.

Challenges and Opportunities in Scaling Up Academic Discoveries for Research Tool Development

Translating discoveries about this compound from academic research to readily available research tools involves navigating challenges related to scaling up synthesis and ensuring consistent product quality. While laboratory-scale synthesis and characterization are feasible, producing larger quantities of this compound or specific methylated derivatives for broader research use requires optimized and scalable processes.

Challenges in scaling up chemical synthesis include optimizing reaction conditions for larger volumes, ensuring reproducibility, managing safety considerations, and sourcing raw materials sustainably. For this compound, this would involve developing efficient and environmentally conscious methods for the methylation of agar on a larger scale. Maintaining the desired degree and specificity of methylation during scale-up is crucial for ensuring the consistency of the final product's properties.

Q & A

Q. What are the standard experimental setups for studying dimethyl ether (DME) oxidation kinetics in low-temperature regimes?

Methodological Answer: Jet-stirred reactors (JSRs) are widely used, operating at 500–1100 K, 106.7 kPa pressure, and 2 s residence time. Key parameters include equivalence ratios (0.25–2) and fuel mole fractions (0.02 in helium dilution). Analytical techniques like gas chromatography (GC) and continuous-wave cavity ring-down spectroscopy (cw-CRDS) quantify species such as H₂O, H₂O₂, CH₂O, and methyl formate . Flame-resistant lab coats and ANSI-approved eye protection are mandatory for handling DME due to flammability .

Q. What are the primary reaction mechanisms governing DME’s low-temperature oxidation?

Methodological Answer: The mechanism involves H-abstraction from DME to form CH₃OCH₂ radicals, followed by O₂ addition to produce CH₂OCH₂OOH. Subsequent isomerization and decomposition yield branching agents (e.g., OH radicals) and intermediates like formaldehyde (CH₂O). Key steps include:

  • CH₃OCH₂ + O₂ → CH₂OCH₂OOH
  • CH₂OCH₂OOH → CH₂O + CH₂O + OH Sensitivity analysis identifies critical reactions, such as CH₂OCH₂OOH decomposition, which drive reactivity .

Q. How are thermochemical properties of DME validated in computational models?

Methodological Answer: The National Institute of Standards and Technology (NIST) provides authoritative thermochemical data, including gas-phase enthalpy, entropy, and heat capacity. Researchers cross-validate these with quantum calculations for radical kinetics (e.g., RO₂ isomerization barriers) and experimental shock tube/flow reactor data .

Q. What analytical methods ensure accurate quantification of DME oxidation intermediates?

Methodological Answer: cw-CRDS is critical for detecting trace species (e.g., H₂O₂ at 6641.67 cm⁻¹) with ±15% uncertainty. GC-MS validates stable products (CO, CO₂), while isotopic labeling resolves overlapping spectral lines in formaldehyde quantification .

Advanced Research Questions

Q. How can discrepancies in formaldehyde (CH₂O) predictions between models and experiments be resolved?

Methodological Answer: Discrepancies arise from underestimated CH₂O secondary reactions (e.g., CH₂O + HO₂ → HCO + H₂O₂). Sensitivity analysis using Spearman rank correlation coefficients (RCCs) identifies underweighted pathways. Adjusting rate constants for CH₂O consumption by ±20% improves alignment with JSR data .

Q. What challenges exist in developing globally validated kinetic models for DME pyrolysis and oxidation?

Methodological Answer: High-pressure pyrolysis (e.g., 10–40 atm) introduces pressure-dependent unimolecular decomposition pathways (DME → CH₃ + OCH₃). Hierarchical optimization reconciles discrepancies by integrating RRKM/master equation calculations for decomposition rates and re-evaluating abstraction reactions (e.g., CH₃ + DME → CH₄ + CH₂OCH₃) .

Q. How do uncertainty factors in rate constants affect model predictions for DME combustion?

Methodological Answer: Monte Carlo simulations with ±26% uncertainty for key reactions (e.g., CH₂OCH₂OOH isomerization) reveal error propagation. For instance, CO₂ predictions at 780–1100 K show ±15% variability due to cascade effects from CO and H₂O pathways. Global sensitivity analysis prioritizes refining reactions with RCC > 0.2 .

Q. What role do quantum calculations play in resolving DME’s low-temperature oxidation kinetics?

Methodological Answer: Density functional theory (DFT) calculates transition states for radical isomerization (e.g., CH₂OCH₂OOH → OOCH₂OCHO) and validates barrier heights against CCSD(T)/CBS benchmarks. These inputs reduce uncertainties in kinetic models by constraining pre-exponential factors (A) and activation energies (Eₐ) .

Q. How does DME’s oxygenated structure influence its combustion behavior compared to hydrocarbons?

Methodological Answer: Oxygen atoms in DME promote faster radical branching via OH production, suppressing NTC (negative temperature coefficient) behavior. Comparative studies with propane show DME’s earlier reactivity onset (500 K vs. 600 K) due to reduced inhibitory reactions (e.g., R· + O₂ → olefin + HO₂·) .

Q. What methodologies address methyl formate quantification inconsistencies across experimental setups?

Methodological Answer: Methyl formate (CH₃OCHO) discrepancies (e.g., 30x lower in JSR vs. flow reactors) are attributed to temperature-dependent wall reactions. Implementing in-situ FTIR or adjusting reactor surface coatings (e.g., quartz vs. stainless steel) minimizes adsorption losses .

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